4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine
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Overview
Description
4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a hydroxyl group at position 4, a trifluoromethyl group at position 2, and a phenyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-trifluoromethyl-4,6-dichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 4-oxo-2-trifluoromethyl-6-phenylpyrimidine.
Reduction: Formation of 2-trifluoromethyl-6-phenylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection . The compound may also interact with cellular pathways involved in stress response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group.
2,4,6-Trisubstituted pyrimidines: Various substituents at positions 2, 4, and 6.
Uniqueness
4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is unique due to the combination of its trifluoromethyl and phenyl groups, which confer specific chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C11H7F3N2O |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-15-8(6-9(17)16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
InChI Key |
INWUUIYEZGHEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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